Home > Products > Screening Compounds P1022 > 2-O-ethyl-PAF C-16
2-O-ethyl-PAF C-16 -

2-O-ethyl-PAF C-16

Catalog Number: EVT-10902788
CAS Number:
Molecular Formula: C26H57NO6P+
Molecular Weight: 510.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-O-ethyl-Platelet-activating Factor C-16 is a synthetic analog of Platelet-activating Factor, which is a potent phospholipid mediator involved in various biological processes, including inflammation and platelet aggregation. This compound is classified as a competitive ligand for the Platelet-activating Factor Receptor, exhibiting high affinity for this receptor and influencing cellular signaling pathways. It is notable for its role in scientific research, particularly in studies related to inflammation and cellular signaling mechanisms.

Source and Classification

2-O-ethyl-Platelet-activating Factor C-16, also known by its Chemical Abstracts Service number 78858-42-1, is derived from the modification of natural Platelet-activating Factor. The compound is classified under phospholipids and is recognized for its bioactive properties. It is synthesized to facilitate research into the mechanisms of action of Platelet-activating Factors and their analogs.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-O-ethyl-Platelet-activating Factor C-16 typically involves several key steps:

  1. Starting Material Preparation: The synthesis begins with 1-O-hexadecyl-sn-glycero-3-phosphorylcholine as a precursor.
  2. Ethylation: An ethyl group is introduced at the sn-2 position of the glycerol backbone through an ether linkage. This step often utilizes ethylating agents under controlled conditions to ensure specificity and yield.
  3. Purification: The final product undergoes purification via chromatographic techniques to achieve high purity levels necessary for biological studies.

Industrial production follows similar synthetic routes but is scaled up to enhance yield and minimize impurities through optimized reaction conditions and automated processes .

Molecular Structure Analysis

Structure and Data

The molecular formula of 2-O-ethyl-Platelet-activating Factor C-16 is C26H56NO6PC_{26}H_{56}NO_6P, with a molecular weight of approximately 509.7 g/mol. The compound features:

  • An ethyl group at the sn-2 position.
  • A hexadecyl chain at the sn-1 position.
  • A phosphocholine head group at the sn-3 position.

Structural Representation

The structural representation can be summarized with the following identifiers:

  • IUPAC Name: 2-[(2-ethoxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium
  • Canonical SMILES: CCCCCCCCCCCCCCCCOCC(COP(=O)(OCCN+(C)C)O)OCC
  • PubChem CID: 9546625 .
Chemical Reactions Analysis

Types of Reactions

2-O-ethyl-Platelet-activating Factor C-16 can participate in various chemical reactions:

  1. Oxidation: This compound can be oxidized to form various derivatives, utilizing agents such as potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can modify functional groups using agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution: The ethyl group at the sn-2 position can be substituted with different functional groups through nucleophilic substitution reactions .

Common Reagents and Conditions

The reactions typically employ:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophilic Reagents: Sodium ethoxide, potassium tert-butoxide.

Major products formed from these reactions include oxidized, reduced, or substituted derivatives that exhibit distinct chemical properties .

Mechanism of Action

The mechanism of action of 2-O-ethyl-Platelet-activating Factor C-16 involves its binding to the Platelet-activating Factor Receptor on target cells. This interaction activates various signal transduction pathways, including:

  1. Phosphatidylinositol-Calcium Signaling: This pathway leads to increased intracellular calcium levels.
  2. Activation of Kinases: The binding triggers activation of mitogen-activated protein kinases and protein kinase C pathways, which are crucial for mediating inflammatory responses .

Data indicates that upon binding, this compound influences cellular behavior such as adhesion, migration, and secretion in response to inflammatory stimuli.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-O-ethyl-Platelet-activating Factor C-16 include:

  • Appearance: Lyophilized powder
  • Storage Conditions: Typically stored at -20°C to maintain stability.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 509.7 g/mol
  • LogP (Partition Coefficient): Approximately 3.94, indicating moderate lipid solubility.

These properties are essential for understanding its behavior in biological systems and its interactions with cellular membranes .

Applications

2-O-ethyl-Platelet-activating Factor C-16 has diverse applications in scientific research:

  1. Chemistry: Serves as a model compound for studying PAF analogs and their receptor interactions.
  2. Biology: Utilized in research to elucidate the role of Platelet Activating Factors in cellular signaling and inflammation.
  3. Medicine: Investigated for therapeutic potential in conditions characterized by excessive platelet aggregation or inflammatory responses.
  4. Industry: Employed in drug development processes and as a reference standard in analytical chemistry .

This compound's unique structure allows researchers to explore structure-function relationships within the context of lipid signaling pathways, making it a valuable tool in both basic and applied sciences.

Molecular Mechanisms of 2-O-ethyl-PAF C-16 in Receptor-Mediated Signaling

Structural Determinants of Platelet-Activating Factor Receptor Binding and Activation

The molecular recognition of 2-O-ethyl-Platelet-Activating Factor C-16 (1-O-hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine) by the Platelet-Activating Factor Receptor is governed by precise structural features. The compound retains the native PAF’s ether-linked hexadecyl (C16:0) chain at the sn-1 position, which embeds within the receptor’s hydrophobic transmembrane pocket. Crucially, substitution of the acetyl group at sn-2 with an ethyl ether (‑OCH₂CH₃) reduces hydrogen-bonding capacity and steric complementarity. This modification decreases binding affinity approximately 3-fold compared to native Platelet-Activating Factor (pIC₅₀ 7.7 vs. 8.2 for PAF in human receptors) [3] [5]. The phosphocholine headgroup remains essential for ionic interactions with Platelet-Activating Factor Receptor extracellular loop residues (e.g., Arg²⁰¹ and Lys²²⁰), though molecular dynamics simulations indicate altered electrostatic potential distribution due to the ethyl modification [5].

Table 1: Structural Features Governing Platelet-Activating Factor Receptor Interaction

Structural ElementRole in Platelet-Activating Factor Receptor BindingConsequence of 2-O-Ethyl Modification
sn-1 alkyl chain (C16:0)Hydrophobic anchoring in transmembrane domainPreserved membrane insertion
sn-2 substituentHydrogen bonding with Ser/Thr residues; steric fitReduced H-bond capacity; decreased binding affinity
Phosphocholine headIonic interactions with extracellular loopsPartially preserved electrostatic recognition
Glycerol backboneSpatial orientation of functional groupsMinimal perturbation

The chiral configuration at the sn-2 carbon ((R)-stereochemistry) remains critical for agonism, as evidenced by the near-complete loss of activity in enantiomeric analogs (pIC₅₀ ~5.0) [3]. This stereoselectivity confirms the compound’s engagement with the native Platelet-Activating Factor Receptor binding pocket rather than non-specific membrane disruption.

Competitive Inhibition Dynamics Against Platelet-Activating Factor Antagonists

2-O-ethyl-Platelet-Activating Factor C-16 functions as a competitive ligand that displaces both agonists and antagonists from the Platelet-Activating Factor Receptor binding site. It inhibits the binding of the triazolobenzodiazepine antagonist WEB 2086 (triazolam) to human platelet membranes with an IC₅₀ of 21 nanomolar [1] [2]. This high-affinity competition follows classical Michaelis-Menten kinetics, as demonstrated by saturation binding assays using [³H]WEB 2086. The inhibition constant (Kᵢ) of 15 ± 3 nanomolar reflects approximately 5-fold lower affinity than native Platelet-Activating Factor but 30-fold higher affinity than 2-O-methyl-Platelet-Activating Factor analogs [1] [3].

Table 2: Competitive Binding Parameters Against Reference Ligands

CompetitorDisplaced LigandIC₅₀ (nM)Kᵢ (nM)Assay System
2-O-ethyl-Platelet-Activating Factor C-16[³H]WEB 20862115 ± 3Human platelet membranes
Native Platelet-Activating Factor[³H]WEB 20863.22.1 ± 0.4Human platelet membranes
2-O-ethyl-Platelet-Activating Factor C-16[³H]Platelet-Activating Factor3224 ± 5Polymorphonuclear leukocytes

Molecular docking analyses reveal that the ethyl ether moiety induces a slight contraction (≈1.5 Å) in the antagonist binding pocket, explaining its reduced efficacy in displacing bulkier antagonists like CV-6209 compared to WEB 2086 [5]. This steric exclusion mechanism underpins the structure-activity relationship observed in Platelet-Activating Factor Receptor ligand design, where small sn-2 substituents preferentially compete with compact antagonists.

Agonist Versus Antagonist Activity Modulation in Cellular Contexts

The functional activity of 2-O-ethyl-Platelet-Activating Factor C-16 exhibits striking context-dependent variation, functioning as:

  • Partial Agonist in Platelets: Induces 50-60% of maximal platelet aggregation relative to native Platelet-Activating Factor at equimolar concentrations (EC₅₀ ≈100 nanomolar versus 10 nanomolar for Platelet-Activating Factor) due to inefficient Gαq coupling [4] [5].
  • Biased Agonist in Neutrophils: Triggers calcium flux and extracellular acidification but fails to sustain reactive oxygen species production in calcium-depleted environments, indicating pathway-selective activation [5] [6].
  • Functional Antagonist: Competitively inhibits native Platelet-Activating Factor-induced β-hexosaminidase release in basophils (IC₅₀ 85 nanomolar) and bronchoconstriction in guinea pig models [4] [8].
  • Non-Receptor-Mediated Effects: Disrupts mycobacterial membranes at supraphysiological concentrations (≥25 μg/mL) through detergent-like interactions independent of Platelet-Activating Factor Receptor [5].

Table 3: Functional Activity Across Cellular Systems

Cell TypePrimary ResponseEfficacy vs. Platelet-Activating FactorProposed Mechanism
Human plateletsAggregation (EC₅₀ 100 nM)50-60% maximal responsePartial Gαq activation
Bovine neutrophilsIntracellular alkalinization80% of Platelet-Activating Factor responseSodium/Hydrogen exchanger activation
MycobacteriaMembrane permeabilizationReceptor-independentLipid bilayer disruption
Guinea pig airwaysBronchoconstriction inhibitionIC₅₀ 45 nMCompetitive antagonism

This functional plasticity arises from differential receptor conformation stabilization and tissue-specific transduction machinery. Cholesterol-rich membrane microdomains enhance agonist efficacy in hematopoietic cells, explaining the attenuated responses observed in cholesterol-depleted systems [9].

Intracellular Signaling Cascades: Phospholipase C, Phospholipase A2, and Mitogen-Activated Protein Kinase Pathway Activation

2-O-ethyl-Platelet-Activating Factor C-16 initiates discrete signaling cascades through Platelet-Activating Factor Receptor’s G-protein coupling:

  • Phospholipase C Activation: Engages Gαq to activate phospholipase C-β within 15 seconds, generating inositol trisphosphate and diacylglycerol. This mobilizes intracellular calcium (EC₅₀ 30 nanomolar) but with 40% reduced amplitude versus Platelet-Activating Factor in bovine neutrophils [6] [8].
  • Mitogen-Activated Protein Kinase Phosphorylation: Stimulates extracellular-signal-regulated protein kinase 1/2 phosphorylation via phosphatidylinositol 3-kinase-dependent pathways. In bovine neutrophils, this occurs with EC₅₀ values of 30 nanomolar (extracellular-signal-regulated protein kinase 1) and 13 nanomolar (extracellular-signal-regulated protein kinase 2), inhibitable by wortmannin (phosphatidylinositol 3-kinase inhibitor) and U0126 (mitogen-activated protein kinase kinase inhibitor) [6]. The ethyl modification delays extracellular-signal-regulated protein kinase phosphorylation onset to 2 minutes versus 45 seconds for Platelet-Activating Factor [6].
  • Phospholipase A2 Coupling: Indirectly activates cytosolic phospholipase A2 through extracellular-signal-regulated protein kinase-mediated Ser⁵⁰⁵ phosphorylation, liberating arachidonic acid. This occurs without direct secretory phospholipase A2 stimulation, unlike lysophosphatidylcholine pathways [10].
  • Sodium/Hydrogen Exchanger Modulation: Induces sustained intracellular alkalinization (ΔpH 0.3 units) in bovine neutrophils via sodium/hydrogen exchanger activation. This response requires sequential phosphatidylinositol 3-kinase → extracellular-signal-regulated protein kinase signaling and is abolished by amiloride [6].

Table 4: Temporal Signaling Pathway Activation Sequence

Time Post-StimulationPrimary Signaling EventKey Inhibitors
0-30 secondsGαq-mediated phospholipase C activationU73122 (phospholipase C inhibitor)
45-90 secondsPhosphatidylinositol 3-kinase recruitmentWortmannin, LY294002
2-5 minutesextracellular-signal-regulated protein kinase 1/2 phosphorylationU0126, PD98059
3-10 minutescytosolic phospholipase A2 activationMethyl arachidonyl fluorophosphonate
>10 minutesSodium/hydrogen exchanger activationAmiloride, cariporide

Notably, 2-O-ethyl-Platelet-Activating Factor C-16 fails to activate p38 mitogen-activated protein kinase in human neutrophils—a pathway robustly triggered by Platelet-Activating Factor—highlighting its biased agonism profile [6] [8]. This pathway selectivity stems from impaired β-arrestin recruitment, uncoupling G-protein-independent signaling branches while preserving core Gαq/phosphatidylinositol 3-kinase cascades.

Properties

Product Name

2-O-ethyl-PAF C-16

IUPAC Name

2-[(2-ethoxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium

Molecular Formula

C26H57NO6P+

Molecular Weight

510.7 g/mol

InChI

InChI=1S/C26H56NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-26(31-7-2)25-33-34(28,29)32-23-21-27(3,4)5/h26H,6-25H2,1-5H3/p+1

InChI Key

LPHUUVMLQFHHQG-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.